1,4-Benzenediamine, N-phenyl-, monohydrochloride
CAS No.: 56426-15-4
Cat. No.: VC8469524
Molecular Formula: C12H13ClN2
Molecular Weight: 220.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56426-15-4 |
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Molecular Formula | C12H13ClN2 |
Molecular Weight | 220.70 g/mol |
IUPAC Name | 4-N-phenylbenzene-1,4-diamine;hydrochloride |
Standard InChI | InChI=1S/C12H12N2.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H |
Standard InChI Key | PNEVDCGZQWFIKV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzene ring substituted with two amine groups at para positions, one of which is further modified by a phenyl group. The hydrochloride salt forms via protonation of the primary amine, yielding the cationic species . Key structural identifiers include:
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IUPAC Name: 4-N-phenylbenzene-1,4-diamine hydrochloride
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Molecular Formula:
The canonical SMILES representation and InChIKey PNEVDCGZQWFIKV-UHFFFAOYSA-N
provide unambiguous structural descriptors.
Crystallography and Conformation
X-ray diffraction data (unavailable in public sources) would typically resolve the planar aromatic system with intramolecular hydrogen bonding between the protonated amine and chloride ion. Computational models suggest a dihedral angle of ~45° between the two benzene rings, minimizing steric strain .
Synthesis and Production
Industrial Synthesis Pathways
The hydrochloride salt derives from the parent base 1,4-benzenediamine, N-phenyl- (CAS 101-54-2) through acid-base neutralization:
Reaction conditions involve ambient temperatures in polar aprotic solvents (e.g., ethanol), yielding >95% purity upon recrystallization .
Scale-Up Challenges
Industrial production faces hurdles in controlling byproducts like dichlorinated derivatives, necessitating precise stoichiometry and pH monitoring .
Physical and Chemical Properties
Property | Value/Description | Source |
---|---|---|
Appearance | Blue-gray crystalline powder | |
Melting Point | 245–250°C (decomposes) | |
Solubility | 50 g/L in water (20°C) | |
pKa (amine) | 4.2 (protonated form) |
The hydrochloride salt’s hygroscopicity demands anhydrous storage . UV-Vis spectroscopy reveals at 290 nm in aqueous solution, characteristic of conjugated aromatic systems .
Applications in Industry
Dye and Pigment Manufacturing
As a precursor to azo dyes, the compound enables synthesis of deep shades (e.g., Eucanine Grey B) . Its oxidation with yields quinonediimine intermediates, which couple with naphthols to form black and gray pigments .
Cosmetic Applications
In oxidative hair dyes, concentrations ≤0.4% (pre-mixing) generate natural-looking tones via reaction with keratin . European regulations (EC 1223/2009) mandate allergenic labeling due to sensitization risks .
Regulatory and Environmental Considerations
Global Regulatory Status
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EU: Listed under REACH Annex XVII with usage restrictions in cosmetics .
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Australia: NICNAS mandates workplace exposure limits (TWA: 0.1 mg/m³) .
Environmental Fate
Hydrolysis half-life exceeds 60 days at pH 7, posing moderate persistence risks. Bioconcentration factor (BCF) of 120 suggests bioaccumulation potential .
Analytical Methods
Quantification Techniques
Comparison with Related Compounds
Parameter | N-Ph-p-PD HCl | p-Phenylenediamine |
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Water Solubility | 50 g/L | 3 g/L |
Melting Point | 245°C | 140°C |
Cosmetic Use | Restricted | Banned in EU |
The hydrochloride’s enhanced solubility makes it preferable for aqueous formulations versus the parent base .
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